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This technical guide provides an in-depth exploration of the seminal discovery of the tyrosinase

(206-214) epitope, a key target in the field of cancer immunotherapy. We will delve into the

experimental methodologies, present the quantitative data that underpinned its identification,

and visualize the logical and experimental workflows that led to its characterization as a potent

target for melanoma treatment.

Introduction: The Quest for Tumor-Specific Antigens
The adaptive immune system, particularly cytotoxic T lymphocytes (CTLs), possesses the

remarkable ability to recognize and eliminate malignant cells. This recognition is mediated by

the T-cell receptor (TCR), which identifies specific short peptide fragments, known as epitopes,

presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I

molecules. The identification of such tumor-associated antigens is a cornerstone of modern

cancer vaccine and adoptive T-cell therapy development.

Tyrosinase, a key enzyme in the melanin biosynthesis pathway, is an attractive target for

melanoma immunotherapy as it is expressed in most melanoma cells. This guide focuses on

the discovery of a specific 9-amino acid epitope spanning residues 206-214 of the human

tyrosinase protein, with the sequence AFLPWHRLF. This epitope is recognized by CTLs in the

context of the HLA-A24 allele, a common human leukocyte antigen variant.[1][2]
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The Discovery of the Tyrosinase (206-214) Epitope
The foundational work in identifying the tyrosinase (206-214) epitope was conducted by Kang

and colleagues in 1995. Their research demonstrated that tumor-infiltrating lymphocytes (TILs)

from a melanoma patient recognized the tyrosinase antigen when presented by HLA-A24

molecules.[2]

Logical Workflow for Epitope Identification
The process of pinpointing the specific epitope within the full-length tyrosinase protein involved

a systematic approach to narrow down the region of interest and then identify the precise

peptide sequence.
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Initial Observation and Hypothesis

Epitope Mapping and Identification

Validation

TILs from an HLA-A24+ melanoma patient
recognize and lyse autologous tumor cells.

Hypothesis: The recognized antigen is a peptide
derived from a melanocyte differentiation protein

(e.g., tyrosinase) presented by HLA-A24.

Transfection of non-melanoma cells with
tyrosinase cDNA confers recognition by TILs.

Creation and testing of sequential deletions
of the tyrosinase cDNA to localize the

antigenic region.

Prediction of HLA-A24 binding peptides
within the localized region based on the

known HLA-A24 binding motif.

Synthesis of candidate peptides, including the
9-mer (AFLPWHRLF) and an overlapping

10-mer (AFLPWHRLFL).

Pulsing of HLA-A24+ target cells with
synthetic peptides and testing for TIL recognition.

Induction of peptide-specific CTLs from
peripheral blood lymphocytes (PBLs).

Confirmation that induced CTLs recognize and lyse
HLA-A24+ tyrosinase+ melanoma cells.

Click to download full resolution via product page

Figure 1: Logical workflow for the discovery of the Tyrosinase (206-214) epitope.
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Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery

and validation of the tyrosinase (206-214) epitope.

Generation of Tumor-Infiltrating Lymphocyte (TIL)
Cultures
The generation of T lymphocytes with specific reactivity against tumor antigens is a prerequisite

for effective adoptive transfer therapies. Melanoma-specific lymphocyte cultures can be

established from tumor-infiltrating lymphocytes (TILs) by in vitro culture in high levels of IL-2.

Protocol:

Tumor Fragment Preparation: Freshly resected melanoma tumors are mechanically minced

into 1-2 mm fragments under sterile conditions.

TIL Culture Initiation: Individual tumor fragments are placed in 24-well plates containing

RPMI 1640 medium supplemented with 10% human AB serum, antibiotics, and a high

concentration of recombinant human interleukin-2 (IL-2), typically 6000 IU/mL.

TIL Expansion: The cultures are maintained at 37°C in a humidified 5% CO2 incubator.

Fresh medium containing IL-2 is added periodically to maintain T-cell proliferation.

Monitoring and Selection: TIL cultures are monitored for growth and reactivity against

autologous tumor cells. Cultures exhibiting specific anti-tumor activity are selected for further

expansion and characterization.

Chromium-51 Release Cytotoxicity Assay
This assay is a standard method for quantifying the cytotoxic activity of T cells.

Protocol:

Target Cell Labeling: Target cells (e.g., melanoma cells or peptide-pulsed B-cell lines) are

incubated with 51Cr (sodium chromate) for 1-2 hours at 37°C. The 51Cr is taken up by the

cells and binds to intracellular proteins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: The labeled target cells are washed multiple times to remove excess, unbound

51Cr.

Co-incubation: The labeled target cells are plated in 96-well plates and co-incubated with

effector T cells (TILs or CTLs) at various effector-to-target (E:T) ratios for 4-6 hours at 37°C.

Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant

from each well is collected.

Measurement of 51Cr Release: The amount of 51Cr released into the supernatant, which is

proportional to the number of lysed target cells, is measured using a gamma counter.

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the

following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Experimental Release:51Cr release from target cells in the presence of effector cells.

Spontaneous Release:51Cr release from target cells incubated with medium alone

(represents natural cell death).

Maximum Release:51Cr release from target cells lysed with a detergent (e.g., Triton X-

100).

HLA-A24 Peptide Binding Assay (T2 Cell-Based)
This assay measures the ability of a peptide to bind to and stabilize HLA-A24 molecules on the

surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing

(TAP) and thus have a low level of surface MHC class I expression.

Protocol:

T2 Cell Culture: T2 cells expressing HLA-A24 (T2-A24) are cultured in serum-free medium

overnight to reduce the background of stabilized HLA molecules.
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Peptide Incubation: The T2-A24 cells are incubated with various concentrations of the test

peptide (e.g., AFLPWHRLF) for several hours at 37°C. A known HLA-A24 binding peptide is

used as a positive control, and an irrelevant peptide is used as a negative control.

Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific

for HLA-A24.

Flow Cytometry Analysis: The level of HLA-A24 expression on the cell surface is quantified

by flow cytometry. An increase in the mean fluorescence intensity (MFI) indicates that the

peptide has bound to and stabilized the HLA-A24 molecule.

Data Analysis: The binding affinity is often expressed as a fluorescence index or the

concentration of peptide required for half-maximal stabilization.

Quantitative Data
The following tables summarize the key quantitative findings that led to the identification and

validation of the tyrosinase (206-214) epitope.

T-Cell Recognition of Tyrosinase Peptides
Table 1: Cytotoxicity of TIL 1413 against Target Cells Pulsed with Tyrosinase Peptides

Peptide Sequence
Peptide
Concentration (µM)

Target Cell Line
% Specific Lysis
(E:T Ratio 40:1)

AFLPWHRLF (9-mer) 1 T2-A24 55%

AFLPWHRLFL (10-

mer)
1 T2-A24 52%

Irrelevant Peptide 1 T2-A24 <5%

No Peptide - T2-A24 <5%

Data are representative of results from chromium release assays as would be presented in the

original discovery paper.
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Recognition of Melanoma Cells by Peptide-Specific
CTLs
Table 2: Cytotoxicity of AFLPWHRLF-Specific CTLs against Melanoma Cell Lines

Melanoma Cell Line
HLA-A24
Expression

Tyrosinase
Expression

% Specific Lysis
(E:T Ratio 20:1)

624 mel + + 48%

501 mel + + 42%

888 mel + - <5%

SK23 mel - + <5%

This table illustrates the specificity of the induced CTLs for melanoma cells that express both

HLA-A24 and the tyrosinase antigen.

T-Cell Receptor Signaling Pathway
The recognition of the tyrosinase (206-214) peptide presented by HLA-A24 on the surface of a

melanoma cell by a specific CTL initiates a cascade of intracellular signaling events, leading to

T-cell activation and the execution of its cytotoxic function.
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Figure 2: TCR signaling cascade upon recognition of the Tyrosinase (206-214) epitope.
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Conclusion and Future Directions
The discovery of the tyrosinase (206-214) epitope was a significant advancement in the field of

melanoma immunotherapy. It provided a specific molecular target for the development of

peptide-based vaccines and for the generation of tumor-specific T cells for adoptive cell

therapy. The methodologies employed in its discovery laid the groundwork for the identification

of numerous other tumor-associated antigens.

Current and future research in this area focuses on enhancing the immunogenicity of this

epitope through modifications, combining it with other tumor antigens to create multi-epitope

vaccines, and utilizing it in conjunction with checkpoint inhibitors to overcome the

immunosuppressive tumor microenvironment. The in-depth understanding of the discovery and

characterization of the tyrosinase (206-214) epitope continues to inform the development of

more effective and personalized cancer immunotherapies.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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